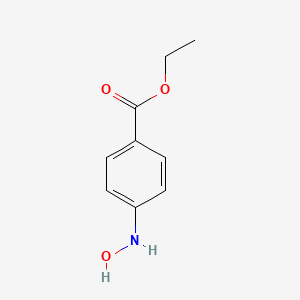

Ethyl 4-(hydroxyamino)benzoate

Übersicht

Beschreibung

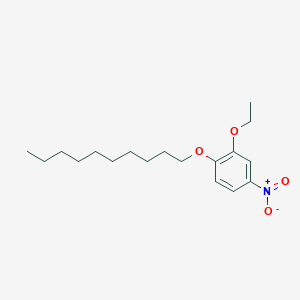

Ethyl 4-(hydroxyamino)benzoate , also known by its chemical formula C₉H₁₁NO₃ , is a compound with intriguing properties. Its molecular structure consists of an ethyl ester group attached to a 4-(hydroxyamino)benzoic acid moiety . The compound exhibits a pale yellow appearance and is soluble in organic solvents.

Synthesis Analysis

The synthesis of Ethyl 4-(hydroxyamino)benzoate involves several steps. Starting from 4-aminobenzoic acid or 4-hydroxybenzoic acid, alkylation, esterification, and subsequent alkylation yield the target compound. The synthetic route is characterized by simplicity, high total yields, and mild reaction conditions .

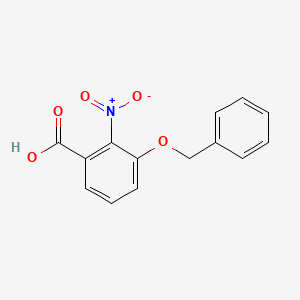

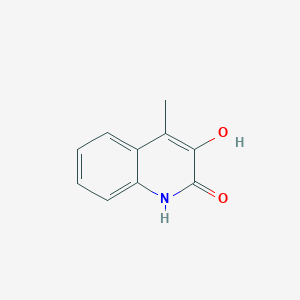

Molecular Structure Analysis

The molecular formula of Ethyl 4-(hydroxyamino)benzoate is C₉H₁₁NO₃ . Its structure comprises an aromatic benzene ring with a hydroxyamino group (NH-OH) and an ethyl ester group (C₂H₅COO-) attached to the benzene ring. The compound’s 3D arrangement is crucial for understanding its interactions in various contexts .

Chemical Reactions Analysis

Ethyl 4-(hydroxyamino)benzoate can participate in several chemical reactions, including ester hydrolysis, nucleophilic substitution, and oxidation. These reactions influence its stability, reactivity, and potential applications. Further exploration of its reactivity with other functional groups is essential .

Wissenschaftliche Forschungsanwendungen

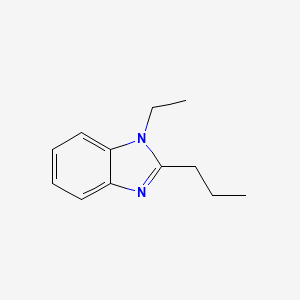

Nonlinear Optical Properties

- NLO Applications : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives show promising applications in nonlinear optical (NLO) materials. These compounds exhibit significantly larger static first and second hyperpolarizabilities compared to para-nitroaniline, a prototypical NLO molecule. Derivatives with stronger electron donors than EMAB's methoxy group demonstrate improved transparency–nonlinearity trade-offs, with the pyrrolyl group substitution showing the best NLO properties (Kiven et al., 2023).

Isolation and Characterization

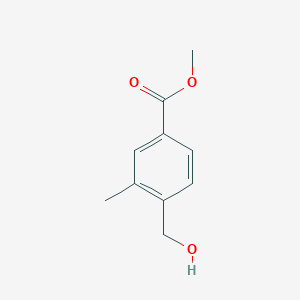

- Ethyl 4-hydroxy-3,5-dimethoxy-benzoate : This compound was isolated from the aerial parts of Scutellaria barbata, a plant used in traditional medicine in southern China. Its structure was identified through spectroscopic analyses, including EI-MS, IR, and X-ray diffraction analysis (Wang et al., 2011).

Anti-Juvenile Hormone Agents

- Inhibiting Juvenile Hormone Synthesis : Ethyl 4-(2-benzylhexyloxy)benzoate and related compounds show anti-juvenile hormone activity, inducing precocious metamorphosis in Bombyx mori (silkworm). This activity results from the suppression of juvenile hormone biosynthesis enzymes in the corpora allata (Kuwano et al., 2008; Kaneko et al., 2011) (Kaneko et al., 2011).

Liquid Crystalline Polymers

- Side Chain Liquid Crystalline Polysiloxanes : Compounds like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates are precursors to liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties and are useful in materials science for their thermotropic polymorphism and monomorphic character (Bracon et al., 2000).

Synthesis and Biological Activity

- Synthesis of Ethyl p-Hydroxyl Benzoate : This compound is synthesized using Toluene p Sulfonic Acid as a catalyst. Optimum reaction conditions were identified, achieving yields up to 75% (Min, 2003).

Optical Nonlinear Properties

- Derived Schiff Base Compounds : Schiff base compounds derived from ethyl-4-amino benzoate demonstrate significant nonlinear refractive index and optical limiting properties, making them potential candidates for optical limiters (Abdullmajed et al., 2021).

Wirkmechanismus

The precise mechanism of action for Ethyl 4-(hydroxyamino)benzoate remains an area of ongoing research. It may exhibit biological activity due to its structural resemblance to other bioactive compounds. Investigating its interactions with cellular targets and pathways is crucial for understanding its effects .

Eigenschaften

IUPAC Name |

ethyl 4-(hydroxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6,10,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIQBXJYUKTCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(hydroxyamino)benzoate | |

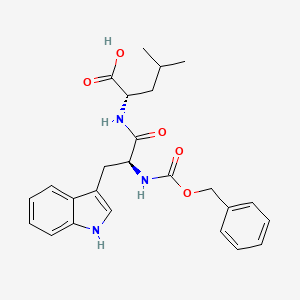

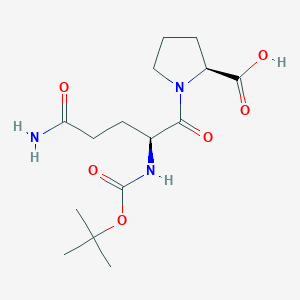

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)

![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)